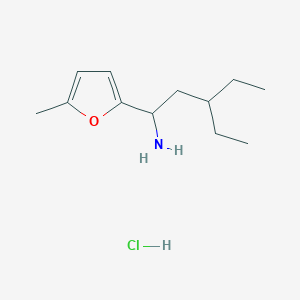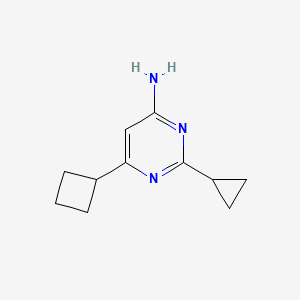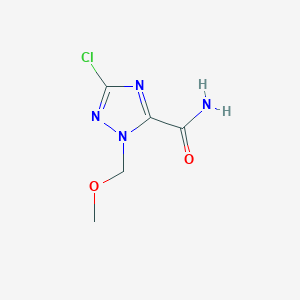
3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Übersicht
Beschreibung
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CMCT, is a heterocyclic compound that has been studied for its potential applications in scientific research. CMCT is a member of the triazole family, which is a group of compounds containing a three-membered ring of nitrogen atoms. CMCT has been studied for its potential to be used as a biochemical tool in experiments, as well as its possible pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Triazine derivatives, which include the core structure of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, have been associated with antitumor properties. They are used clinically to treat various cancers, including lung, breast, and ovarian cancer. The specific modifications on the triazine ring can lead to significant differences in biological activity, making it a valuable scaffold for developing new anticancer drugs .
Aromatase Inhibition
Some triazine compounds have been found to exhibit aromatase inhibitory activity . Aromatase is an enzyme that converts androgens into estrogens, and its inhibitors are used to treat estrogen-dependent cancers. The triazine structure provides a basis for designing new inhibitors that could be more effective or have fewer side effects .
Antimicrobial Properties
The triazine ring system has been explored for its potential use in antimicrobial therapies. Compounds with this structure have been tested against various bacterial and fungal pathogens, showing promise as a starting point for the development of new antimicrobial agents .
Enzyme Inhibition for Metabolic Disorders
Enzymes that are involved in metabolic pathways can be targeted by triazine derivatives for the treatment of metabolic disorders. By inhibiting specific enzymes, these compounds can modulate metabolic processes, which can be beneficial in conditions like diabetes and obesity .
Chemical Synthesis and Material Science
Apart from biomedical applications, 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide can be used in chemical synthesis as a building block for creating complex molecules. Its reactive sites make it a versatile reagent for constructing polymers or other materials with potential applications in electronics, coatings, and other fields of material science .
Eigenschaften
IUPAC Name |
5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONRECKVKXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)
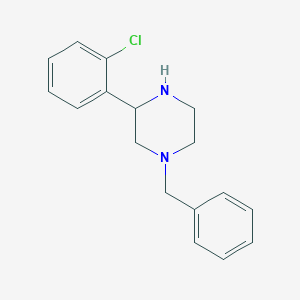
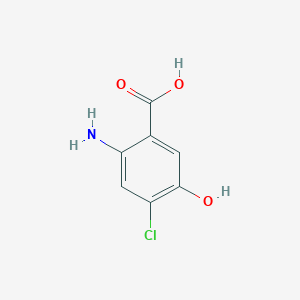
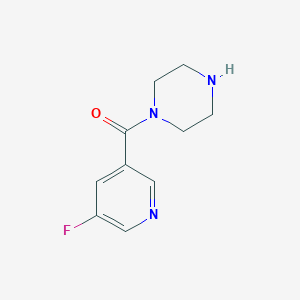
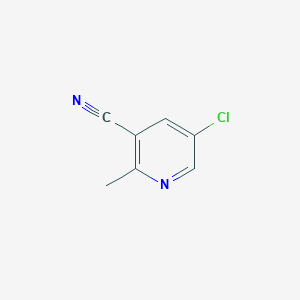

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)


![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

